molecular formula C18H15Cl2N3OS B6511311 N-(3,5-dichlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide CAS No. 946256-23-1

N-(3,5-dichlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide

Katalognummer B6511311
CAS-Nummer: 946256-23-1
Molekulargewicht: 392.3 g/mol
InChI-Schlüssel: JXTFWXBKRWXAKJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,5-dichlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide, also known as Dichlorophenyl Imidazole Sulfonamide (DCIS), is a synthetic compound that has been widely studied for its potential use in various scientific and medical applications. DCIS has been found to have a wide range of biochemical and physiological effects, and is being explored for its potential use in laboratory experiments and medical treatments.

Wissenschaftliche Forschungsanwendungen

DCIS has been studied for its potential use in scientific research applications. It has been found to have antimicrobial, anti-inflammatory, and anti-cancer activities, and has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and neurological disorders. Additionally, DCIS has been explored for its potential use as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. (2)

Wirkmechanismus

The mechanism of action of DCIS is not yet fully understood. It is believed that the compound binds to certain proteins in the body, which then activate a cascade of biochemical reactions that lead to the desired effect. For example, DCIS has been found to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. (3)
Biochemical and Physiological Effects
DCIS has been found to have a wide range of biochemical and physiological effects. It has been found to have antimicrobial, anti-inflammatory, and anti-cancer activities. Additionally, DCIS has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. DCIS has also been found to have an inhibitory effect on the enzyme cyclooxygenase, which is involved in the regulation of inflammation. (4)

Vorteile Und Einschränkungen Für Laborexperimente

DCIS has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its mechanism of action is well understood. Additionally, DCIS has been found to have a wide range of biochemical and physiological effects, making it a useful tool for exploring various biological processes. However, DCIS does have some limitations for use in laboratory experiments. It is a synthetic compound, and its effects on humans are not yet fully understood. Additionally, DCIS has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which could lead to potential side effects if used in humans. (5)

Zukünftige Richtungen

Due to the potential applications of DCIS, there are many future directions that could be explored. For example, further research could be conducted to better understand the mechanism of action of DCIS and its effects on humans. Additionally, DCIS could be explored for its potential use in the treatment of various diseases, such as cancer, diabetes, and neurological disorders. Furthermore, DCIS could be studied for its potential use as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. Finally, DCIS could be explored for its potential use in the development of new drugs and therapies. (6)

Synthesemethoden

DCIS can be synthesized through a two-step process. The first step involves the reaction of 3,5-dichlorophenol with dimethylsulfonamide in the presence of an acid catalyst. This produces an intermediate compound, which is then reacted with 1-methyl-5-phenyl-1H-imidazol-2-yl chloride in the presence of an acid catalyst to produce the final product, DCIS. (1)

Eigenschaften

IUPAC Name

N-(3,5-dichlorophenyl)-2-(1-methyl-5-phenylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3OS/c1-23-16(12-5-3-2-4-6-12)10-21-18(23)25-11-17(24)22-15-8-13(19)7-14(20)9-15/h2-10H,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTFWXBKRWXAKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC(=O)NC2=CC(=CC(=C2)Cl)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dichlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.